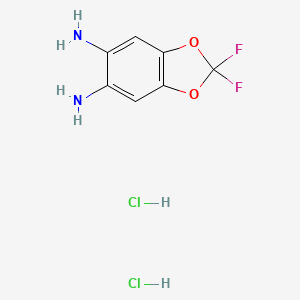
3/'-AZIDO-3/'-DEOXYTHYMIDINE-2-14C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-3’-deoxythymidine-2-14C is a synthetic nucleoside analog, primarily known for its antiviral properties. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by an azido group. This compound is labeled with carbon-14, a radioactive isotope, making it useful in various research applications, particularly in tracking and studying biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxythymidine-2-14C typically involves the following steps:
Starting Material: The process begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to a 3’-azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Radioactive Labeling: The carbon-14 labeling is introduced through a specific reaction that incorporates the radioactive isotope into the thymidine structure.
Industrial Production Methods: Industrial production of 3’-Azido-3’-deoxythymidine-2-14C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and radiolabeling techniques ensures consistency and safety in handling radioactive materials.
Types of Reactions:
Oxidation: 3’-Azido-3’-deoxythymidine-2-14C can undergo oxidation reactions, although these are less common due to the stability of the azido group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Reduction Product: 3’-Amino-3’-deoxythymidine.
Substitution Products: Various substituted thymidine derivatives depending on the nucleophile used.
科学的研究の応用
3’-Azido-3’-deoxythymidine-2-14C has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Utilized in antiviral research, particularly in the development of treatments for HIV/AIDS.
Industry: Applied in the production of radiolabeled compounds for diagnostic and therapeutic purposes.
作用機序
The primary mechanism of action of 3’-Azido-3’-deoxythymidine-2-14C involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is crucial in its antiviral activity, particularly against HIV-1 .
類似化合物との比較
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: 3’-Azido-3’-deoxythymidine-2-14C is unique due to its azido group, which provides distinct chemical properties and its carbon-14 labeling, making it invaluable in research applications that require tracking and studying biochemical processes.
特性
CAS番号 |
118896-97-2 |
|---|---|
分子式 |
C10H13N5O4 |
分子量 |
269.23 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i10+2 |
InChIキー |
HBOMLICNUCNMMY-HVNIONSBSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
異性体SMILES |
CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)






